3,5-Difluoro-4'-(methylthio)benzophenone
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Overview
Description
3,5-Difluoro-4’-(methylthio)benzophenone is a synthetic organic compound that belongs to the class of benzophenones. It has a molecular formula of C14H10F2OS and a molecular weight of 264.29 .
Molecular Structure Analysis
The molecular structure of 3,5-Difluoro-4’-(methylthio)benzophenone consists of a benzophenone core with two fluorine atoms at the 3 and 5 positions and a methylthio group at the 4’ position .Scientific Research Applications
Novel Friedel–Crafts Acylation Catalyst
Benzophenone derivatives have been synthesized through Friedel–Crafts acylation catalyzed by trifluoromethanesulfonic acid, showcasing a method to produce various benzophenone derivatives with high yields. This process could be relevant for synthesizing compounds like 3,5-Difluoro-4'-(methylthio)benzophenone for material science applications or organic synthesis (Hwang, Prakash, & Olah, 2000).
Advanced Material Synthesis
Fluorinated polyimides, synthesized from aromatic diamines including benzophenone derivatives, exhibit excellent thermal stability, mechanical properties, and solubility. These materials are promising for use in high-performance applications, such as aerospace and electronics (Yang et al., 2010). The research implies that 3,5-Difluoro-4'-(methylthio)benzophenone could be used in the synthesis of polymers with enhanced properties.
Environmental Impact Assessment
Studies on the transformation and toxicity of benzophenone derivatives during water treatment processes reveal the formation of toxic by-products. This research is crucial for understanding the environmental fate of benzophenone-based UV filters, including potential derivatives like 3,5-Difluoro-4'-(methylthio)benzophenone, and their impact on water safety (Liu et al., 2016).
Electrochemical Fluorination Techniques
Electrochemical studies on acetophenone and benzophenone derivatives, including difluorination reactions, highlight methods for introducing fluorine atoms into organic molecules. Such reactions could be applicable for the synthesis or modification of 3,5-Difluoro-4'-(methylthio)benzophenone, offering routes to materials with unique electronic properties (Shainyan et al., 2003).
Future Directions
properties
IUPAC Name |
(3,5-difluorophenyl)-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMQLSUVMOQSQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374272 |
Source
|
Record name | 3,5-Difluoro-4'-(methylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-4'-(methylthio)benzophenone | |
CAS RN |
197439-19-3 |
Source
|
Record name | 3,5-Difluoro-4'-(methylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40374272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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